Cas no 1000018-03-0 (Ethyl 3-Bromo-5-chloroimidazo[1,2-a]pyridine-2-carboxylate)
![Ethyl 3-Bromo-5-chloroimidazo[1,2-a]pyridine-2-carboxylate structure](https://www.kuujia.com/scimg/cas/1000018-03-0x500.png)
Ethyl 3-Bromo-5-chloroimidazo[1,2-a]pyridine-2-carboxylate Chemical and Physical Properties
Names and Identifiers
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- ethyl 3-bromo-5-chloroH-imidazo[1,2-a]pyridine-2-carboxylate
- Ethyl 3-bromo-5-chloroimidazo[1,2-a]pyridine-2-carboxylate
- 3-Bromo-5-chloroimidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester
- SBB054069
- Ethyl 3-bromo-5-chloroimidazo-[1,2-a]pyridine-2-carboxylate
- ethyl 3-bromo-5-chloro-4-hydroimidazo[1,2-a]pyridine-2-carboxylate
- Ethyl 3-Bromo-5-chloroimidazo[1,2-a]pyridine-2-carboxylate
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- MDL: MFCD09864799
- Inchi: 1S/C10H8BrClN2O2/c1-2-16-10(15)8-9(11)14-6(12)4-3-5-7(14)13-8/h3-5H,2H2,1H3
- InChI Key: WQUIGFCTOQNRJA-UHFFFAOYSA-N
- SMILES: BrC1=C(C(=O)OCC)N=C2C=CC=C(N21)Cl
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 280
- Topological Polar Surface Area: 43.6
Ethyl 3-Bromo-5-chloroimidazo[1,2-a]pyridine-2-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Apollo Scientific | OR01981-1g |
Ethyl 3-bromo-5-chloroimidazo[1,2-a]pyridine-2-carboxylate |
1000018-03-0 | 1g |
£326.00 | 2025-02-19 | ||
Apollo Scientific | OR01981-250mg |
Ethyl 3-bromo-5-chloroimidazo[1,2-a]pyridine-2-carboxylate |
1000018-03-0 | 250mg |
£184.00 | 2025-02-19 | ||
abcr | AB234275-1 g |
Ethyl 3-bromo-5-chloroimidazo[1,2-a]pyridine-2-carboxylate |
1000018-03-0 | 1 g |
€312.50 | 2023-07-20 | ||
Fluorochem | 067114-1g |
Ethyl 3-Bromo-5-chloroimidazo[1,2-a]pyridine-2-carboxylate |
1000018-03-0 | 97% | 1g |
£240.00 | 2022-03-01 | |
A2B Chem LLC | AE09450-250mg |
3-Bromo-5-chloroimidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester |
1000018-03-0 | 250mg |
$204.00 | 2024-04-20 | ||
Chemenu | CM287023-1g |
Ethyl 3-bromo-5-chloroimidazo[1,2-a]pyridine-2-carboxylate |
1000018-03-0 | 97% | 1g |
$432 | 2023-01-08 | |
Matrix Scientific | 083649-1g |
Ethyl 3-bromo-5-chloroimidazo-[1,2-a]pyridine-2-carboxylate, 97% |
1000018-03-0 | 97% | 1g |
$561.00 | 2023-09-08 | |
abcr | AB234275-1g |
Ethyl 3-bromo-5-chloroimidazo[1,2-a]pyridine-2-carboxylate; . |
1000018-03-0 | 1g |
€619.00 | 2025-02-14 | ||
Ambeed | A875806-1g |
Ethyl 3-bromo-5-chloroimidazo[1,2-a]pyridine-2-carboxylate |
1000018-03-0 | 97% | 1g |
$393.0 | 2024-04-26 | |
abcr | AB234275-250mg |
Ethyl 3-bromo-5-chloroimidazo[1,2-a]pyridine-2-carboxylate; . |
1000018-03-0 | 250mg |
€366.80 | 2025-02-14 |
Ethyl 3-Bromo-5-chloroimidazo[1,2-a]pyridine-2-carboxylate Related Literature
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Soichiro Tottori,Karolis Misiunas,Vahe Tshitoyan,Ulrich F. Keyser Soft Matter, 2021,17, 5131-5136
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2. Book reviews
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Shamseer Kulangara Kandi,Sunny Manohar,Christian E. Vélez Gerena,Beatriz Zayas,Sanjay V. Malhotra,Diwan S. Rawat New J. Chem., 2015,39, 224-234
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Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
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Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615
Additional information on Ethyl 3-Bromo-5-chloroimidazo[1,2-a]pyridine-2-carboxylate
Ethyl 3-Bromo-5-chloroimidazo[1,2-a]pyridine-2-carboxylate (CAS No. 1000018-03-0): A Versatile Intermediate in Modern Pharmaceutical Synthesis
Ethyl 3-Bromo-5-chloroimidazo[1,2-a]pyridine-2-carboxylate (CAS No. 1000018-03-0) is a highly significant intermediate in the realm of pharmaceutical synthesis, particularly in the development of innovative therapeutic agents. This compound, characterized by its unique structural framework, has garnered considerable attention due to its potential applications in medicinal chemistry and drug discovery.
The molecular structure of Ethyl 3-Bromo-5-chloroimidazo[1,2-a]pyridine-2-carboxylate comprises a fused imidazo[1,2-a]pyridine core, which is a privileged scaffold in the design of bioactive molecules. The presence of both bromo and chloro substituents at the 3rd and 5th positions, respectively, enhances its reactivity and makes it an invaluable building block for further functionalization. This structural motif is particularly attractive for medicinal chemists seeking to develop small-molecule inhibitors targeting various biological pathways.
In recent years, there has been a surge in research focused on imidazo[1,2-a]pyridine derivatives due to their demonstrated efficacy in modulating critical biological processes. For instance, studies have highlighted the potential of these compounds in inhibiting kinases and other enzymes involved in cancer progression. The carboxylate ester group at the 2-position of Ethyl 3-Bromo-5-chloroimidazo[1,2-a]pyridine-2-carboxylate provides a versatile handle for further derivatization, enabling the synthesis of a wide array of analogs with tailored pharmacological properties.
One of the most compelling aspects of this compound is its utility in constructing complex drug candidates. Researchers have leveraged its reactive sites to introduce additional functionalities such as amides, ureas, and heterocycles, thereby expanding the chemical space for drug discovery. The bromo and chloro substituents are particularly useful for palladium-catalyzed cross-coupling reactions, which are cornerstone techniques in modern organic synthesis. These reactions allow for the introduction of aryl and alkynyl groups, further diversifying the structural landscape of potential drug molecules.
The pharmaceutical industry has increasingly recognized the importance of high-quality intermediates like Ethyl 3-Bromo-5-chloroimidazo[1,2-a]pyridine-2-carboxylate in streamlining drug development pipelines. By providing a robust starting material, this compound enables faster and more efficient synthesis of lead compounds. This efficiency is crucial in today's competitive pharmaceutical landscape, where time-to-market can significantly impact a drug's commercial success.
Recent advances in computational chemistry have further enhanced the utility of Ethyl 3-Bromo-5-chloroimidazo[1,2-a]pyridine-2-carboxylate. Molecular modeling studies have been instrumental in predicting binding modes and optimizing interactions with biological targets. These insights have guided the design of novel derivatives with improved potency and selectivity. Additionally, high-throughput screening (HTS) techniques have been employed to rapidly assess the activity of libraries derived from this intermediate, accelerating the identification of promising drug candidates.
The versatility of Ethyl 3-Bromo-5-chloroimidazo[1,2-a]pyridine-2-carboxylate extends beyond oncology applications. Emerging research suggests its potential in addressing inflammatory diseases and infectious disorders. For example, derivatives of this compound have shown promise in inhibiting enzymes involved in inflammatory pathways such as COX-2 and NF-κB. Furthermore, its structural features make it a suitable candidate for developing antiviral agents targeting RNA-dependent RNA polymerases.
In conclusion, Ethyl 3-Bromo-5-chloroimidazo[1,2-a]pyridine-2-carboxylate represents a cornerstone intermediate in contemporary pharmaceutical synthesis. Its unique structural attributes and reactivity profile make it an indispensable tool for medicinal chemists striving to develop next-generation therapeutics. As research continues to uncover new biological targets and synthetic methodologies, the importance of this compound is expected to grow even further.
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